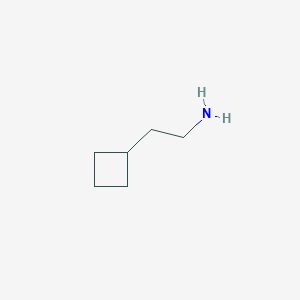

2-Cyclobutylethanamine

Description

Properties

IUPAC Name |

2-cyclobutylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPESYORZVKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597424 | |

| Record name | 2-Cyclobutylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60637-97-0 | |

| Record name | 2-Cyclobutylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutylethanamine: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in drug design.[1] Its unique three-dimensional, puckered structure can offer a degree of conformational rigidity that is advantageous for receptor binding, while also potentially improving metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] 2-Cyclobutylethanamine, a primary amine featuring this distinctive carbocyclic ring, represents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 60637-97-0) is a primary aliphatic amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol . The structure consists of a cyclobutane ring connected to an ethylamine moiety. The presence of the puckered cyclobutane ring introduces a specific three-dimensional geometry that can influence its interaction with biological targets.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Comments and Rationale |

| Molecular Formula | C₆H₁₃N | Based on its chemical structure. |

| Molecular Weight | 99.17 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~130-140 °C | Estimated based on the boiling point of cyclobutylamine (81.5 °C) and the addition of an ethyl group, which would increase the molecular weight and van der Waals forces. |

| Density | ~0.85 g/mL | Estimated to be slightly higher than that of cyclobutylamine (0.833 g/mL) due to the larger molecular size. |

| Solubility | Soluble in water and common organic solvents. | The primary amine group can form hydrogen bonds with water, conferring aqueous solubility. The cyclobutyl and ethyl groups provide nonpolar character, allowing for solubility in organic solvents. |

| pKa | ~10.5 | The primary amine group is basic, and its pKa is expected to be in the typical range for aliphatic amines. |

Synthesis and Spectroscopic Characterization

A reliable synthetic route to this compound is essential for its availability in research. A common and effective method for the preparation of primary amines is the reduction of the corresponding nitrile.

Proposed Synthesis: Reduction of 2-Cyclobutylacetonitrile

The synthesis of this compound can be achieved through the reduction of 2-cyclobutylacetonitrile. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

Caption: Reactivity of this compound with electrophiles.

As a nucleophile, this compound will readily react with a variety of electrophiles:

-

Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. [4]* Acylation: Reaction with acyl chlorides or anhydrides will form stable amide derivatives. [4]This is a common reaction used in the synthesis of bioactive molecules.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. [4]* Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones produces imines (Schiff bases), which can be further reduced to secondary amines (reductive amination). [5]

Analytical Methodologies

Accurate quantification of this compound is crucial in various research and development stages. Due to its lack of a strong chromophore, direct analysis by HPLC-UV is challenging. Therefore, derivatization is typically required for both GC and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile amines after derivatization to improve their chromatographic properties. [6] dot

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

-

Sample Preparation: To an aqueous sample or a solution of the analyte in a suitable solvent, add a basic buffer (e.g., borate buffer, pH 9) and trifluoroacetic anhydride (TFAA).

-

Derivatization: Vortex the mixture and heat at 60-70 °C for 15-30 minutes to form the trifluoroacetyl derivative.

-

Extraction: After cooling, extract the derivative into an organic solvent such as ethyl acetate or hexane.

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless mode.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.

-

MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, pre-column derivatization with a fluorescent or UV-absorbing tag is necessary. Dansyl chloride is a widely used reagent for this purpose. [7] dot

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

-

Sample Preparation: Mix the sample containing this compound with a carbonate-bicarbonate buffer (pH ~9.5).

-

Derivatization: Add a solution of dansyl chloride in acetone and incubate the mixture in the dark at an elevated temperature (e.g., 60 °C) for 30-60 minutes.

-

Quenching: Add a solution of a primary amine (e.g., proline or ammonia) to react with the excess dansyl chloride.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the dansyl derivative has maximum absorbance (typically around 254 nm) or fluorescence detection for higher sensitivity (excitation ~340 nm, emission ~520 nm). [8]

-

Applications in Research and Drug Development

The incorporation of a cyclobutane ring into drug candidates is a strategy employed to enhance various pharmacological properties. [9]The rigid, three-dimensional nature of the cyclobutane scaffold can lead to improved binding affinity and selectivity for a target receptor or enzyme by locking the molecule into a more favorable conformation. [10]Furthermore, the cyclobutane moiety can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11] this compound, as a primary amine, serves as a key building block for introducing the cyclobutylethyl motif into larger molecules. This can be particularly valuable in the development of:

-

GPCR Ligands: The conformational constraint provided by the cyclobutane ring can be beneficial for the design of potent and selective ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: The cyclobutane group can be used to probe the hydrophobic pockets of enzyme active sites.

-

CNS-active Agents: The lipophilicity of the cyclobutane ring can aid in crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system.

Conclusion

This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer intriguing possibilities for the design of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization and quantification. While experimental data for this specific compound remains limited, the principles and protocols outlined herein provide a solid foundation for researchers to confidently work with and explore the potential of this compound in their scientific endeavors. The continued exploration of such unique molecular scaffolds will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2019096860A1 - Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides - Google Patents [patents.google.com]

- 4. (2-Cyclobutylethyl)(ethyl)amine | C8H17N | CID 53842989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repositorio.ufmg.br [repositorio.ufmg.br]

- 6. jfda-online.com [jfda-online.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

Strategic Synthesis of 2-Cyclobutylethanamine and Its Derivatives: A Medicinal Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a synthetic curiosity, is now a highly valued motif in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a strategic advantage in drug design, enabling chemists to enhance metabolic stability, improve potency and selectivity, and fine-tune pharmacokinetic profiles by moving away from flat, aromatic structures.[2][3] This guide provides an in-depth analysis of the primary synthetic pathways to 2-cyclobutylethanamine, a key building block for introducing the cyclobutylethyl moiety into drug candidates. We will dissect three core strategies: Reductive Amination, the Gabriel Synthesis, and a Wittig Reaction-based approach. For each pathway, we will explore the underlying chemical logic, provide detailed experimental protocols, and discuss the synthesis of derivatives, empowering researchers to effectively leverage this valuable scaffold in their drug discovery programs.

The Strategic Value of the Cyclobutane Moiety

The incorporation of saturated carbocycles, particularly strained rings like cyclobutane, is a powerful tactic to "escape from flatland" in drug design. Unlike conformationally flexible alkanes, the cyclobutane ring is rigid and puckered, which can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity for a target protein. This conformational restriction has been successfully employed in numerous drug candidates to enhance pharmacological properties.[1][2] Furthermore, the sp³-rich nature of the cyclobutane scaffold often leads to improved solubility and metabolic stability compared to analogous aromatic systems. The this compound framework is particularly useful as it provides a robust anchor point for introducing this beneficial ring system into a wide array of molecular architectures.

Core Synthetic Pathways

The synthesis of this compound can be approached from several angles, primarily revolving around the formation of the crucial carbon-nitrogen bond or the construction of the ethyl side chain. We will focus on three field-proven, reliable methodologies.

Pathway 1: Reductive Amination of Cyclobutylacetaldehyde

Reductive amination is arguably one of the most efficient and versatile methods for amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[4] This one-pot reaction is widely favored in industrial and academic settings for its operational simplicity and generally high yields.[5]

Causality and Experimental Choices: The reaction proceeds in two stages within the same pot: the formation of an imine (or iminium ion) from the aldehyde and an amine source (here, ammonia), followed by its immediate reduction to the target amine.[6] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reductants like sodium borohydride (NaBH₄).[5] This is because they are selective, readily reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde.[5] This selectivity prevents the wasteful conversion of the aldehyde to the corresponding alcohol and ensures the reaction is driven towards the desired amine product. The reaction is typically run under mildly acidic conditions (pH 4-5), which catalyzes imine formation without excessively protonating and deactivating the amine nucleophile.[5]

Workflow: Reductive Amination Pathway

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Profile of 2-Cyclobutylethanamine

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Cyclobutylethanamine, a primary amine of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predicted spectroscopic profile. This approach offers valuable insights for researchers involved in the synthesis, identification, and characterization of novel chemical entities.

Introduction

This compound is a primary amine featuring a cyclobutane ring attached to an ethylamine moiety. Its structural characterization is paramount for confirming its identity and purity. The primary spectroscopic techniques for elucidating its structure are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical underpinnings and expected spectral features for each of these techniques as they apply to this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environments

Theoretical Framework: Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; deshielded protons appear at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield).[1][2] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.7-2.9 | Triplet | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the electron-withdrawing amine group are deshielded.[3] |

| ~ 1.8-2.2 | Multiplet | 1H | -CH- (cyclobutane) | The methine proton on the cyclobutane ring. |

| ~ 1.6-1.9 | Multiplet | 6H | -CH₂- (cyclobutane) | The methylene protons of the cyclobutane ring. The fluxional nature of the cyclobutane ring can lead to complex splitting patterns.[4] |

| ~ 1.4-1.6 | Quartet | 2H | -CH₂-CH₂-NH₂ | Protons on the carbon adjacent to the cyclobutane ring. |

| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal may be broad and can be exchanged with D₂O.[3] |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the puckering of the cyclobutane ring.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule.[5] The chemical shift range for ¹³C is much larger than for ¹H, making it less likely for signals to overlap.[5][6] Standard ¹³C NMR spectra are proton-decoupled, meaning each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the spectrometer's frequency and acquisition parameters to account for the lower natural abundance and smaller magnetic moment of the ¹³C nucleus.[6]

Predicted ¹³C NMR Spectrum of this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 40-50 | -CH₂-NH₂ | The carbon directly bonded to the electronegative nitrogen atom is deshielded.[3][7] |

| ~ 35-45 | -CH- (cyclobutane) | The methine carbon of the cyclobutane ring. |

| ~ 30-40 | -CH₂-CH₂-NH₂ | The methylene carbon adjacent to the cyclobutane ring. |

| ~ 15-25 | -CH₂- (cyclobutane) | The methylene carbons of the cyclobutane ring. |

Part 2: Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: IR Spectroscopy

Figure 2: A simplified workflow for acquiring an IR spectrum of a liquid sample.

Predicted IR Spectrum of this compound:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300-3500 | N-H stretch | Medium (two bands) | Primary Amine |

| 2850-2960 | C-H stretch | Strong | Alkane |

| 1590-1650 | N-H bend (scissoring) | Medium | Primary Amine |

| 1450-1470 | C-H bend (scissoring) | Medium | Alkane |

| ~1375 | C-H bend (umbrella) | Medium | Alkane (CH₃) |

| 650-900 | N-H wag | Broad, Medium | Primary Amine |

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine. The strong C-H stretching bands confirm the presence of the aliphatic cyclobutane and ethyl groups.

Part 3: Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

The Nitrogen Rule: For a molecule containing carbon, hydrogen, oxygen, and halogens, if it has an odd number of nitrogen atoms, its molecular ion will have an odd mass-to-charge ratio.[8][9] this compound (C₆H₁₃N) has a molecular weight of 99.18 g/mol , and as it contains one nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd m/z value of 99.

Experimental Protocol: Mass Spectrometry (EI-MS)

Figure 3: A generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum of this compound:

| m/z | Proposed Fragment | Comments |

| 99 | [C₆H₁₃N]⁺ | Molecular ion peak. Expected to be weak for an acyclic aliphatic amine.[8] |

| 84 | [M - CH₃]⁺ | Loss of a methyl group. |

| 70 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 56 | [C₄H₈]⁺ | Loss of the ethylamine side chain. |

| 30 | [CH₂NH₂]⁺ | Base Peak. Result of α-cleavage, which is a characteristic fragmentation of primary amines.[9][10][11][12] |

The most significant fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[8][11][13] For this compound, this would result in the formation of a resonance-stabilized iminium ion with an m/z of 30, which is expected to be the base peak in the spectrum.[9][12]

Figure 4: Proposed α-cleavage fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR, IR, and MS data offer a robust framework for the identification and characterization of this molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reactivity and Stability of 2-Cyclobutylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylethanamine, a primary amine featuring a cyclobutane ring, is a structural motif of interest in medicinal chemistry and materials science. Its unique combination of a strained four-membered ring and a reactive primary amine group dictates its chemical behavior, influencing its suitability as a pharmaceutical intermediate or a building block in complex molecular architectures. Understanding the intrinsic reactivity and stability of this molecule under various conditions is paramount for its effective application, ensuring the development of safe, stable, and efficacious products.

This technical guide provides a comprehensive analysis of the reactivity and stability profile of this compound. It delves into the structural features governing its chemical properties, explores its degradation pathways under stress conditions, and offers field-proven insights into its handling and storage. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this versatile compound.

Section 1: Intrinsic Reactivity of this compound

The chemical reactivity of this compound is primarily governed by two key structural features: the nucleophilic primary amine and the strained cyclobutane ring.

The Role of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base.[1] This functionality is the primary site for many chemical transformations.

-

Basicity and Salt Formation: As a typical primary amine, this compound is basic and readily reacts with both mineral and organic acids to form stable salts.[1] This property is often exploited in pharmaceutical formulations to enhance water solubility and improve the handling of the compound.[1] The protonated form of the amine can also be crucial for binding to biological targets.[2]

-

Nucleophilicity: The amine group can participate in a wide range of nucleophilic substitution and addition reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds to form more complex derivatives.

-

Oxidative Susceptibility: Primary amines are susceptible to oxidation.[3] The amine in this compound can be oxidized by various oxidizing agents, potentially leading to the formation of imines, oximes, or other degradation products. This is a critical consideration during synthesis, purification, and long-term storage.

The Influence of the Cyclobutane Ring

The cyclobutane ring in this compound possesses significant ring strain, which influences its stability and reactivity.[4][5][6] This strain arises from bond angles that deviate from the ideal 109.5° for sp³ hybridized carbon atoms.[4][5]

-

Angle and Torsional Strain: The C-C-C bond angles in cyclobutane are approximately 90°, leading to considerable angle strain.[4][6] Additionally, the molecule is not perfectly planar and adopts a "puckered" conformation to slightly alleviate torsional strain from eclipsing hydrogen atoms.[7]

-

Enhanced Reactivity: The inherent strain in the cyclobutane ring makes it more susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclopentane and cyclohexane.[5][8] While not as reactive as cyclopropane, the relief of ring strain can be a driving force for certain chemical transformations.[7] This inherent reactivity is a double-edged sword; it can be harnessed for synthetic purposes but also represents a potential instability pathway.

Section 2: Stability Profile under Stress Conditions

For pharmaceutical applications, understanding the stability of a molecule under various stress conditions is mandated by regulatory bodies and is crucial for determining appropriate storage conditions and shelf-life.[9][10] Forced degradation studies are employed to identify potential degradation products and pathways.[10][11]

Impact of pH

The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: In acidic solutions, the primary amine will be protonated, forming the corresponding ammonium salt. This protonation generally protects the amine from oxidative degradation. However, highly acidic conditions, especially at elevated temperatures, could potentially promote side reactions.

-

Basic Conditions: Under basic conditions, the free amine is present, making it more susceptible to oxidation and other degradation reactions. The specific degradation pathway would depend on the other reagents and conditions present.

Thermal Stability

Elevated temperatures can provide the activation energy for degradation reactions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.

-

Photolytic Degradation: According to ICH guideline Q1B, photostability testing is a crucial part of drug development.[14][15] Aliphatic amines do not strongly absorb UV-visible light, but in the presence of photosensitizers, they can undergo degradation. The solid-state photostability of this compound should be evaluated to determine if light-resistant packaging is necessary.[16][17]

Oxidative Stability

As previously mentioned, the primary amine is a key site for oxidative degradation.

-

Reaction with Oxidizing Agents: Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of a variety of degradation products.[18] The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions. It is crucial to avoid contact with strong oxidizing agents during handling and storage.

Section 3: Recommended Handling and Storage

Proper handling and storage procedures are essential to maintain the purity and stability of this compound.

-

Storage Conditions: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[19][20] Containers should be tightly sealed to prevent exposure to moisture and air.[20] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[19]

Section 4: Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following are representative protocols.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

Acid and Base Hydrolysis

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solutions at 60°C for 24 hours.

-

Cool the solutions to room temperature. Neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Thermal Degradation

-

Place a sample of solid this compound in a controlled temperature oven at 80°C for 48 hours.

-

Separately, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

-

Analyze the samples for degradation.

Photolytic Degradation

-

Expose a thin layer of solid this compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

Analyze the samples for degradation.

Analytical Method

The analysis of the stressed samples should be performed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Section 5: Data Presentation and Visualization

Quantitative Data Summary

A hypothetical summary of forced degradation results is presented in the table below.

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl, 60°C, 24h | < 1% | 0 |

| 0.1 M NaOH, 60°C, 24h | 5% | 1 |

| 3% H₂O₂, RT, 24h | 15% | 3 |

| Heat (Solid), 80°C, 48h | 2% | 1 |

| Heat (Solution), 60°C, 24h | 3% | 1 |

| Photolytic (Solid & Solution) | < 2% | 0 |

Visualization of Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound under oxidative stress.

Caption: Hypothetical oxidative degradation of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for forced degradation studies.

Caption: General workflow for forced degradation studies.

Conclusion

This compound presents a unique chemical profile arising from the interplay between its reactive primary amine and strained cyclobutane ring. While the primary amine is the main site of reactivity, particularly towards oxidation, the cyclobutane ring contributes to the molecule's overall energy and potential for ring-opening reactions under certain conditions. A thorough understanding of its stability under various stress conditions, as outlined in this guide, is essential for its successful application in research and development. By implementing robust handling, storage, and analytical protocols, the challenges associated with the reactivity of this compound can be effectively managed, enabling its full potential to be realized in the synthesis of novel compounds and the development of new therapeutic agents.

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring Strain Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. Ring strain - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rdlaboratories.com [rdlaboratories.com]

- 18. benchchem.com [benchchem.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. diplomatacomercial.com [diplomatacomercial.com]

The Strategic Sourcing and Application of 2-Cyclobutylethanamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of unique structural motifs is a cornerstone of innovative drug design. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of 2-Cyclobutylethanamine, a key building block featuring this strained ring system, with a focus on its commercial availability, strategic sourcing, and practical applications in drug development.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a prized component in the medicinal chemist's toolkit. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger cyclic systems. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of gem-dimethyl groups or other flexible linkers with a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism. The increasing prevalence of cyclobutane-containing compounds in drug candidates highlights the growing appreciation for these benefits.[1][2]

This compound, with its primary amine functionality extending from the cyclobutane core, serves as a versatile synthon for introducing this valuable scaffold into a wide range of molecular architectures. Its application spans the development of novel therapeutics for neurological disorders, inflammatory conditions, and oncology.[3][4]

Commercial Availability and Strategic Sourcing of this compound

The accessibility of key starting materials is a critical factor in the early stages of drug discovery. Fortunately, this compound (CAS No. 60637-97-0) is commercially available from a number of specialized chemical suppliers.[5][6] When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and lead times.

For research and development purposes, this compound is typically available in quantities ranging from grams to kilograms. The purity of the material is of paramount importance to ensure the reliability and reproducibility of experimental results. Most reputable suppliers provide a certificate of analysis detailing the purity and analytical methods used for its determination.

Below is a comparative table of notable suppliers of this compound:

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| SynHet | CAS-60637-97-0 | >95% | Synthesis on demand | Specializes in custom synthesis and offers various purity grades.[7] |

| Aladdin Scientific | ALA-P112436 | min 97% | Gram quantities | Readily available for smaller scale research needs.[8] |

| Xiamen Hisunny Chemical Co., Ltd. | XHC7262904 | Not specified | Gram quantities | Offers competitive pricing for initial screening purposes.[6] |

It is advisable to procure small quantities from multiple suppliers for initial screening and validation before committing to a larger-scale purchase.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe use in the laboratory.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 60637-97-0[5] |

| Molecular Formula | C6H13N[5] |

| Molecular Weight | 99.17 g/mol [5] |

| Appearance | Liquid (presumed based on related structures) |

| Boiling Point | Not readily available, requires experimental determination |

| Solubility | Expected to be soluble in organic solvents |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

In case of exposure:

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Synthetic Routes and Methodologies

The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain. However, various synthetic strategies have been developed to access these valuable structures.[11][12][13] A common conceptual pathway to this compound is outlined below.

Conceptual Synthetic Workflow for this compound.

A plausible synthetic approach involves the conversion of a commercially available cyclobutane-containing starting material, such as cyclobutanecarboxylic acid or cyclobutylmethanol, into a key intermediate like cyclobutylacetonitrile or cyclobutylacetaldehyde. Subsequent reduction of the nitrile or reductive amination of the aldehyde would yield the desired this compound. The choice of reagents and reaction conditions for these transformations would be critical to achieving a good yield and purity of the final product.

Applications in Drug Discovery: A Case Study Approach

The utility of this compound and related structures is best illustrated through their incorporation into bioactive molecules. The cyclobutane moiety can serve as a bioisosteric replacement for other groups, leading to improved drug-like properties.

One notable area of application is in the development of histamine H3 receptor antagonists for the treatment of neurological disorders. The (cyclobutylmethyl)amino group has been successfully incorporated into small molecules to generate potent and selective antagonists.[3]

Integration of this compound into a Drug Candidate.

In a typical drug discovery workflow, this compound would be coupled with a core scaffold containing other key pharmacophoric features. The resulting molecule would then be evaluated for its biological activity. The rigid nature of the cyclobutane ring introduced by this compound can help to orient the other substituents in a conformation that is optimal for binding to the target receptor, thereby enhancing potency and selectivity.

Conclusion

This compound is a valuable and commercially accessible building block for the design and synthesis of novel drug candidates. Its unique structural features, stemming from the conformationally constrained cyclobutane ring, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. By carefully considering the sourcing, handling, and strategic incorporation of this versatile amine, researchers can accelerate the discovery and development of the next generation of innovative therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS 60637-97-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 2-Cyclobutylethan-1-amine [synhet.com]

- 8. calpaclab.com [calpaclab.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Cyclobutylethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclobutylethanamine is a primary amine featuring a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The unique puckered conformation of the cyclobutane ring can impart favorable properties to drug candidates, including enhanced metabolic stability, improved potency, and better selectivity by providing conformational constraint.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its potential applications as a key building block in the development of novel therapeutics. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Nomenclature and Identification

-

IUPAC Name : this compound

-

Synonyms : 2-Cyclobutylethan-1-amine, Cyclobutaneethanamine

-

CAS Number : 60637-97-0

-

Molecular Formula : C₆H₁₃N

-

Molecular Weight : 99.17 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | Colorless liquid | [Vendor Data] |

| Boiling Point | 118 °C | [3] |

| Density | 0.883 g/cm³ | [Vendor Data] |

| Flash Point | 19 °C | [3] |

| Molecular Weight | 99.17 g/mol | [3] |

Synthesis and Manufacturing

A common and effective method for the synthesis of this compound is the reduction of cyclobutylacetonitrile. This two-step process, starting from cyclobutylmethanol, is outlined below.

Overall Synthesis Workflow

Caption: A two-step synthesis of this compound from Cyclobutylmethanol.

Experimental Protocol: Reduction of Cyclobutylacetonitrile

This protocol details the reduction of cyclobutylacetonitrile to this compound using lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

-

Cyclobutylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Nitrile: Dissolve cyclobutylacetonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cautiously quench the reaction by the dropwise addition of water, followed by 1 M NaOH solution, and then more water.

-

Workup: Filter the resulting precipitate and wash it with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals for the cyclobutane ring protons, the ethyl chain protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 | Triplet | 2H | -CH₂-NH₂ |

| ~ 1.6 - 2.0 | Multiplet | 7H | Cyclobutane ring protons |

| ~ 1.5 | Multiplet | 2H | -CH₂-CH₂-NH₂ |

| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 42 | -CH₂-NH₂ |

| ~ 35-40 | -CH₂-CH₂-NH₂ |

| ~ 25-30 | Cyclobutane CH₂ carbons |

| ~ 18-22 | Cyclobutane CH carbon |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and alkane functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (primary amine, two bands) |

| 2850 - 3000 | C-H stretch (alkane) |

| 1590 - 1650 | N-H bend (primary amine) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 99 | [M]⁺ (Molecular ion) |

| 82 | [M-NH₃]⁺ |

| 70 | [M-C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the primary amine group. It can undergo a variety of reactions to form a diverse range of derivatives.

Caption: Key reactions of the primary amine group in this compound.

-

N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.

-

Acylation: Reaction with acid chlorides or anhydrides yields amides.

-

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a route to more complex secondary and tertiary amines.

Applications in Medicinal Chemistry and Drug Discovery

The cyclobutane ring is a valuable "bioisostere" for other groups, such as gem-dimethyl or phenyl groups, and can be used to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. The incorporation of a cyclobutane moiety can lead to:

-

Improved Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[1]

-

Enhanced Potency and Selectivity: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[2]

-

Increased Solubility: The introduction of a sp³-rich cyclobutane ring can increase the solubility of a compound compared to a flat aromatic ring.

-

Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, which can lead to the discovery of new drug candidates with unique biological activities.

While specific examples of drug candidates containing the this compound fragment are not widely reported in the public domain, its structural features make it an attractive building block for the synthesis of libraries of compounds for screening against various biological targets. For instance, it can be used as a starting material for the synthesis of novel histamine H3 receptor antagonists, which have potential applications in the treatment of neurological and psychiatric disorders.[4]

Safety, Handling, and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 4. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereocontrolled Synthesis of Cyclobutane Derivatives

Abstract

The cyclobutane motif, a four-membered carbocycle, is a structural feature of increasing importance in medicinal chemistry and natural product synthesis.[1][2][3] Its inherent ring strain and unique puckered three-dimensional geometry offer a powerful tool for constraining molecular conformation, serving as a bioisostere for larger or more flexible groups, and improving pharmacokinetic properties.[1] However, the construction of this strained ring with precise control over stereochemistry presents a significant synthetic challenge. This guide provides a comprehensive overview of the principal modern strategies for the stereocontrolled synthesis of cyclobutane derivatives. We will explore the mechanistic underpinnings, scope, and limitations of key methodologies, including photochemical, thermal, and metal-catalyzed [2+2] cycloadditions, as well as ring contraction and ring-closing strategies. The causality behind experimental choices is emphasized, providing field-proven insights to guide the design and execution of synthetic routes toward stereochemically complex cyclobutane targets.

The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring is no longer a mere synthetic curiosity but a validated scaffold in marketed pharmaceuticals.[2] Its utility stems from a unique combination of properties:

-

Conformational Rigidity: Unlike flexible alkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This property is invaluable for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.

-

Metabolic Stability: Strategic replacement of metabolically vulnerable groups (e.g., a cyclohexane) with a cyclobutane ring can block sites of oxidation, leading to improved metabolic stability and better pharmacokinetic profiles.

-

Three-Dimensional Diversity: The non-planar structure of cyclobutanes provides access to novel chemical space, a concept often termed "escaping flatland" in drug discovery. This allows for the precise spatial orientation of pharmacophoric groups to optimize interactions within a protein's binding pocket.[1][3]

-

Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as alkenes (preventing cis/trans isomerization), gem-dimethyl groups, or larger cyclic systems, while introducing unique structural and electronic properties.[1][4]

The synthesis of blockbuster drugs like the chemotherapy agent Carboplatin and the HCV protease inhibitor Boceprevir, both featuring a cyclobutane core, underscores the therapeutic potential unlocked by this scaffold.[2]

Core Synthetic Strategy: The [2+2] Cycloaddition

The most direct and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition, where two olefinic components combine to form the four-membered ring.[5][6] The stereochemical outcome of this reaction is critically dependent on the method of activation: photochemical, thermal, or metal-catalyzed.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, providing access to complex structures that are often unattainable through thermal methods.[7][8] The reaction is governed by orbital symmetry rules; while a thermal [2+2] cycloaddition is symmetry-forbidden for ground-state alkenes, photochemical excitation allows the reaction to proceed via a suprafacial pathway.[9]

Mechanism and Stereochemical Causality: The reaction typically proceeds through the formation of an excited state of one alkene partner, either by direct UV irradiation or, more commonly, through energy transfer from a triplet sensitizer (e.g., thioxanthone, benzophenone).[10][11] This excited triplet state adds to the ground-state alkene in a stepwise manner via a 1,4-biradical intermediate. The stereochemistry of the final product is determined by the relative stability of the possible biradical intermediates and the dynamics of ring closure.

-

Expertise Insight: The choice of a triplet sensitizer is crucial. The sensitizer's triplet energy must be higher than that of the alkene to ensure efficient energy transfer, but not so high as to induce undesired side reactions. For N-aryl maleimides, which have lower triplet energies, a photosensitizer like thioxanthone is required, whereas N-alkyl maleimides can often react catalyst-free under UVA irradiation.[10]

// Transitions S -> S_S1 [label="hν (Light)"]; S_S1 -> S_T1 [label="Intersystem\nCrossing (ISC)"]; S_T1 -> S [label="Energy Transfer"]; A -> A_T1 [style=invis]; S_T1 -> A_T1 [lhead=cluster_ground, constraint=false, label="Energy Transfer\nto Alkene 1"]; A_T1 -> BR [label="+ Alkene 2"]; B -> BR; BR -> P [label="Ring Closure"];

// Invisible edges for alignment A -> B [style=invis]; }

Caption: Generalized workflow for a sensitized photochemical [2+2] cycloaddition.

Intramolecular [2+2] Photocycloadditions: Tethering the two alkene moieties provides a powerful strategy for controlling both regio- and stereoselectivity. The conformational constraints imposed by the tether often lead to the formation of a single, well-defined bicyclic product.[8] Copper(I) salts are frequently used as catalysts in these reactions; the metal acts as a template, coordinating to both double bonds and pre-organizing the substrate for cycloaddition upon irradiation.[8][12] This templating effect is highly effective for forming cis-fused bicyclo[3.2.0]heptane systems.[12]

Experimental Protocol: Cu(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

This protocol is representative for the synthesis of a bicyclo[3.2.0]heptane derivative.

-

Preparation: In a quartz reaction vessel, dissolve the diolefin substrate (1.0 equiv) in degassed acetone or dichloromethane.

-

Catalyst Addition: Add Copper(I) trifluoromethanesulfonate (CuOTf) (0.1-0.2 equiv). The use of the benzene complex, (CuOTf)₂·C₆H₆, is common for improved solubility and handling.

-

Degassing: Thoroughly degas the solution by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can quench the excited state.

-

Irradiation: While maintaining an inert atmosphere and vigorous stirring, irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (to cut off wavelengths below ~290 nm) at 0-25 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether and filter through a short pad of silica gel to remove the copper catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the stereochemically defined cyclobutane product.

Metal-Catalyzed [2+2] Cycloadditions

The development of transition metal catalysis has revolutionized [2+2] cycloadditions, enabling highly enantioselective transformations that were previously inaccessible.[13] These reactions proceed under mild conditions and often exhibit different selectivity patterns compared to their photochemical counterparts.

Causality of Catalyst and Ligand Choice: The key to success in this area is the selection of a suitable metal and chiral ligand combination. The catalyst activates the substrate, often forming a metallacyclic intermediate, and the chiral ligand environment dictates the facial selectivity of the bond-forming steps, leading to high enantiomeric excess (ee).

// Nodes Start [label="Starting Materials\n(Alkene + Alkyne/Allene)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cat [label="Chiral Metal Catalyst\n[M-L*]", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Substrate-Catalyst\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Key Intermediate\n(e.g., Metallacycle)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Enantioenriched\nCyclobutane/Cyclobutene", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Catalyst\nRegeneration", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Complex; Cat -> Complex; Complex -> Intermediate [label="Cyclometalation"]; Intermediate -> Product [label="Reductive\nElimination"]; Product -> Release [style=dashed, label="Product\nRelease"]; Release -> Cat [style=dashed, label="Catalytic\nCycle"]; }

Caption: A simplified catalytic cycle for metal-catalyzed [2+2] cycloadditions.

Representative Metal-Catalyzed Systems:

| Catalyst System | Reactants | Key Features & Insights | Typical ee |

| Cobalt (Co) | Alkenes + Alkynes | Utilizes earth-abundant cobalt. The reaction is broadly applicable, providing access to a diverse set of functionalized cyclobutenes.[14] | 86-97% |

| Gold (Au) | Alkenes + Alkynes | Employs chiral non-C₂ symmetric Josiphos digold(I) catalysts. One gold center activates the alkyne while the second helps induce enantioselectivity.[15] | >90% |

| Rhodium (Rh) | Diazo Compounds | Involves an intramolecular cyclopropanation to form a bicyclobutane intermediate, followed by a copper-catalyzed homoconjugate addition to open the strained ring, yielding a densely functionalized cyclobutane.[16] | >95% |

| Iridium (Ir) | Allylic Alcohols + Allyl Acetates | A cascade reaction involving an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] photocycloaddition.[17] | >90% |

Alternative Strategies: Ring Contraction and Expansion

While cycloadditions are dominant, other strategies provide crucial access to specific substitution patterns.

Ring Contraction of Pyrrolidines

A novel and powerful method for the stereospecific synthesis of multisubstituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine precursors.[18][19][20]

Mechanism and Stereochemical Integrity: This transformation is mediated by iodonitrene chemistry. The reaction of an N-aminopyrrolidine (or an in situ generated N-amino precursor) with an oxidant like hydroxy(tosyloxy)iodobenzene (HTIB) generates a reactive 1,1-diazene intermediate.[20] This intermediate undergoes extrusion of nitrogen gas (N₂) to form a 1,4-biradical. A rapid C-C bond formation then occurs to yield the cyclobutane product.[18][19] Crucially, this final cyclization step is stereospecific; the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product, allowing for the synthesis of highly congested and stereochemically complex targets.[19]

-

Trustworthiness Insight: The stereospecificity of this method provides a self-validating system. The predictable transfer of stereochemistry from the well-defined five-membered ring precursor to the four-membered ring product ensures a reliable and controllable synthetic outcome.

Ring Expansion of Cyclopropanes

The expansion of cyclopropylcarbinyl systems is another established route to cyclobutane derivatives. Due to the high ring strain of the cyclopropane ring, these reactions are often thermodynamically favorable. This strategy is particularly useful for preparing cyclobutanones from cyclopropanol precursors.[5]

Applications in the Synthesis of Bioactive Molecules

The strategic application of these stereocontrolled methods has enabled the synthesis of numerous complex natural products and pharmaceutical agents.

-

Piperarborenine B: The formal synthesis of this cytotoxic natural product was achieved using the stereospecific ring contraction of a substituted pyrrolidine as the key step to install the congested cyclobutane core.[19][20]

-

Milnacipran Analogue: An asymmetric synthesis of a cyclobutane analogue of the antidepressant drug Milnacipran was developed, where the two key stereocenters on the cyclobutane ring were installed sequentially.[21]

-

Rumphellaone A: The first general enantioselective synthesis of cyclobutenes via an intermolecular gold(I)-catalyzed [2+2] cycloaddition was showcased in a concise total synthesis of this marine natural product.[15]

Conclusion and Future Outlook

The synthesis of stereochemically defined cyclobutanes has matured from a niche challenge into a robust and versatile field of organic chemistry. The continued development of powerful catalytic systems, particularly those using earth-abundant metals and visible-light photocatalysis, is paving the way for more efficient and sustainable methods.[5][17][22] The ability to construct these strained rings with high levels of stereocontrol is no longer a bottleneck but a strategic advantage, empowering medicinal chemists to explore novel regions of chemical space and design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 21. newdrugapprovals.org [newdrugapprovals.org]

- 22. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]

The Cyclobutane Scaffold: A 3D-Centric Approach to Unlocking Novel Chemical Space in Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The success of this approach hinges on the diversity and quality of the fragment library, with a growing emphasis on moving beyond flat, aromatic systems to explore the three-dimensional (3D) chemical space. In this context, the cyclobutane scaffold has emerged as a compelling and underutilized motif. Its inherent puckered geometry, conformational rigidity, and favorable physicochemical properties offer a unique opportunity to design novel 3D fragments that can probe previously inaccessible regions of the proteome. This guide provides a comprehensive overview of the strategic application of cyclobutane scaffolds in FBDD, from the fundamental principles of their design and synthesis to their practical implementation in screening campaigns and hit-to-lead optimization.

The Imperative for 3D Fragments in FBDD: Moving Beyond the Flatland

Historically, fragment libraries have been dominated by aromatic and heteroaromatic rings, leading to a prevalence of flat, two-dimensional (2D) structures.[1][2] While successful, this "flatland" approach has its limitations. The increasing complexity of drug targets, particularly protein-protein interactions with their often large and shallow binding sites, necessitates fragments with greater 3D character to achieve meaningful and selective interactions.[3]

The incorporation of sp³-rich scaffolds is a key strategy to enhance the three-dimensionality of fragments.[1] An increased fraction of sp³-hybridized carbons (Fsp³) has been correlated with higher clinical success rates, likely due to improved solubility, metabolic stability, and reduced off-target effects.[4] The cyclobutane ring, with its inherent non-planar geometry, serves as an excellent foundation for the construction of such 3D fragments.[1][2]

The Cyclobutane Advantage: Unique Properties for Drug Discovery

The cyclobutane moiety, though historically underrepresented in medicinal chemistry due to perceived synthetic challenges and ring strain, offers a unique constellation of properties that make it an attractive scaffold for FBDD.[1][5]

Inherent 3D Geometry and Conformational Restriction

Unlike the planar nature of aromatic rings or the more flexible larger cycloalkanes, the cyclobutane ring adopts a distinct puckered conformation.[5][6] This inherent three-dimensionality allows for the precise positioning of substituents in vectors that are not accessible with flat scaffolds, enabling better complementarity with the often-complex topographies of protein binding sites.[4][6] This conformational restriction can also pre-organize the fragment into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity.[5][6][7]

Physicochemical Properties and Metabolic Stability

Cyclobutane scaffolds generally exhibit favorable physicochemical properties. They can improve a compound's metabolic stability compared to more metabolically labile groups.[1][4][5] The replacement of a metabolically susceptible moiety with a cyclobutane ring can block sites of oxidation, leading to a longer half-life in vivo. Furthermore, the introduction of a cyclobutane can enhance solubility and reduce planarity, properties that are often beneficial for oral bioavailability.[5][6]

A Versatile Bioisostere

The cyclobutane ring can serve as an effective bioisosteric replacement for other common chemical groups, offering a powerful tool for lead optimization.[4] It can act as a bioisostere for:

-

Aromatic Rings: Replacing a planar phenyl ring with a puckered cyclobutane can significantly improve a compound's pharmaceutical profile by increasing its Fsp³ character and metabolic stability while maintaining or even enhancing biological activity.[4]

-

Alkenes: The rigid cyclobutane core can lock the geometry of a molecule, preventing cis/trans isomerization that can occur with alkenes under physiological conditions.[5][6]

-

Gem-dimethyl Groups: In certain contexts, a cyclobutane ring can mimic the steric bulk of a gem-dimethyl group while offering additional vectors for chemical elaboration.[1]

The following table summarizes the key advantages of incorporating cyclobutane scaffolds in fragment design:

| Property | Advantage in FBDD |

| 3D Puckered Conformation | Enables exploration of non-planar binding pockets and provides unique exit vectors for fragment growth.[1][5][6] |

| Conformational Rigidity | Reduces the entropic penalty of binding, potentially increasing affinity and selectivity.[5][6][7] |

| Increased Fsp³ Character | Correlates with improved solubility, metabolic stability, and higher clinical success rates.[4] |

| Metabolic Stability | Can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][4][5] |

| Bioisosteric Versatility | Allows for the strategic replacement of problematic moieties to enhance drug-like properties.[4] |

Designing and Synthesizing a Cyclobutane-Based Fragment Library

The successful application of cyclobutane fragments in FBDD begins with the thoughtful design and synthesis of a diverse and high-quality library.

Library Design Principles

A well-designed cyclobutane fragment library should possess both chemical and shape diversity.[1][2][8] Key design considerations include:

-

Adherence to the "Rule of Three": Fragments should generally have a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[2][9]

-

Shape Diversity: Principal Moment of Inertia (PMI) analysis is a valuable tool to ensure the library explores a wide range of 3D shapes.[1][2][8] The inclusion of both cis and trans isomers of substituted cyclobutanes can significantly expand the shape diversity of the library.[1][8]

-

Accessible Growth Vectors: Fragments should possess readily functionalizable handles that provide clear and synthetically feasible vectors for elaboration into larger, more potent compounds.[1][2][10]

Synthetic Strategies

Historically, the synthesis of substituted cyclobutanes has been perceived as challenging. However, modern synthetic methods have made these scaffolds more accessible.[6] A common and effective strategy involves the use of a key intermediate that can be diversified to generate a range of fragments. For example, a 3-azido-cyclobutanone intermediate can serve as a versatile precursor for the synthesis of amines, amides, and sulfonamides.[1][8]

A generalized synthetic workflow for generating a diverse cyclobutane fragment library is depicted below:

Caption: A generalized synthetic workflow for the generation of a diverse cyclobutane-based fragment library from a common intermediate.

Screening Cyclobutane Fragments: Identifying High-Quality Hits

The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for hit identification.[11][12][13] The two most prominent and powerful methods for fragment screening are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is a high-resolution method that provides unambiguous evidence of fragment binding and detailed structural information about the protein-fragment interaction.[12][14][15] This structural information is invaluable for subsequent structure-based drug design, as it reveals the precise binding mode and identifies opportunities for fragment growing, linking, or merging.[16][17]

Experimental Protocol: Crystallographic Fragment Screening

-

Crystal Preparation: Obtain high-quality, robust crystals of the target protein that can withstand soaking with fragment-containing solutions.[14]

-

Fragment Soaking: Prepare a solution of the cyclobutane fragment (typically at high concentration) in a cryo-protectant solution and soak the protein crystals for a defined period.

-

X-ray Diffraction Data Collection: Mount the soaked crystals and collect X-ray diffraction data, often at a synchrotron source to ensure high resolution.[14]

-

Data Processing and Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

-

Hit Identification: Carefully analyze the electron density maps to identify fragments that are bound to the protein.[12]

The workflow for crystallographic fragment screening is illustrated below:

Caption: A streamlined workflow for fragment screening using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful solution-based technique that can reliably detect weak binding interactions, making it ideally suited for FBDD.[9][11][18] Both ligand-observed and protein-observed NMR experiments can be employed for fragment screening.

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are highly sensitive for detecting the binding of small molecules to large protein targets.

-

Protein-Observed NMR: Two-dimensional experiments such as ¹H-¹⁵N HSQC are used to monitor chemical shift perturbations in the protein spectrum upon fragment binding, providing information on the binding site.[18]

Experimental Protocol: NMR Fragment Screening (Ligand-Observed)

-